2-{[(2,4-Diaminophenyl)sulfonyl](methyl)amino}-6-(4-morpholinyl)benzenesulfonic acid
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Overview
Description
2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid is a complex organic compound with the molecular formula C17H22N4O6S2 . This compound is known for its unique chemical structure, which includes both sulfonyl and morpholinyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale chemical synthesis techniques, including the use of reactors and purification systems to ensure high yield and purity. detailed industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and specific molecular targets and pathways are being elucidated .
Biological Activity
2-{(2,4-Diaminophenyl)sulfonylamino}-6-(4-morpholinyl)benzenesulfonic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O₄S₂
- Molecular Weight : 358.44 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly as an antibacterial and anti-inflammatory agent.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
These properties are attributed to the inhibition of folic acid synthesis in bacteria, a mechanism common to many sulfonamide drugs .
Anticancer Activity
Studies have suggested that this compound may also possess anticancer properties. The presence of the morpholine ring is believed to enhance its ability to penetrate cell membranes and interact with cellular targets. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Cell Cycle Arrest : Evidence suggests that the compound can disrupt the cell cycle in cancer cells, leading to growth inhibition and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in targeted cells, which further promotes apoptosis .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various sulfonamide derivatives included this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
In a laboratory setting, the compound was tested against several human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analyses revealed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .
Research Findings Summary Table
Properties
IUPAC Name |
2-[(2,4-diaminophenyl)sulfonyl-methylamino]-6-morpholin-4-ylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-20(28(22,23)16-6-5-12(18)11-13(16)19)14-3-2-4-15(17(14)29(24,25)26)21-7-9-27-10-8-21/h2-6,11H,7-10,18-19H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDECZSOEBPEPPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1S(=O)(=O)O)N2CCOCC2)S(=O)(=O)C3=C(C=C(C=C3)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701143 |
Source
|
Record name | 2-[(2,4-Diaminobenzene-1-sulfonyl)(methyl)amino]-6-(morpholin-4-yl)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177159-47-6 |
Source
|
Record name | 2-[(2,4-Diaminobenzene-1-sulfonyl)(methyl)amino]-6-(morpholin-4-yl)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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